Bienvenue dans la boutique en ligne BenchChem!

8-Hydroxy-1,2-dihydrophthalazin-1-one

PRMT5 inhibitor SDMA selectivity MTAP-deleted cancer

8-Hydroxy-1,2-dihydrophthalazin-1-one (CAS 2060046-19-5) is a heterocyclic compound belonging to the phthalazin-1(2H)-one family, characterized by a fused bicyclic phthalazine core bearing a hydroxyl substituent at the 8-position. With a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol, this compound incorporates a lactam carbonyl at position 1 and a phenolic hydroxyl at position 8, distinguishing it from the unsubstituted parent phthalazin-1(2H)-one (MW 146.15).

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
Cat. No. B13201865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-1,2-dihydrophthalazin-1-one
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)NN=C2
InChIInChI=1S/C8H6N2O2/c11-6-3-1-2-5-4-9-10-8(12)7(5)6/h1-4,11H,(H,10,12)
InChIKeyNYQISUFSMLBUFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxy-1,2-dihydrophthalazin-1-one: Core Identity and Structural Baseline for Procurement Decisions


8-Hydroxy-1,2-dihydrophthalazin-1-one (CAS 2060046-19-5) is a heterocyclic compound belonging to the phthalazin-1(2H)-one family, characterized by a fused bicyclic phthalazine core bearing a hydroxyl substituent at the 8-position. With a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol, this compound incorporates a lactam carbonyl at position 1 and a phenolic hydroxyl at position 8, distinguishing it from the unsubstituted parent phthalazin-1(2H)-one (MW 146.15) [1]. The 8-OH group introduces additional hydrogen-bond donor/acceptor capacity (HBD = 2, HBA = 3) and increases topological polar surface area (TPSA = 65.98 Ų) relative to the parent scaffold, directly impacting solubility, permeability, and metal-coordination behavior . While phthalazinone derivatives are broadly recognized as privileged scaffolds in medicinal chemistry for targets including PARP, PDE4, and PRMT5 [2], the specific regioisomeric placement of the hydroxyl group at C8—rather than C4 or C5—governs its distinct electronic and steric profile, which translates into measurable differences in target engagement and physicochemical behavior compared to other mono-substituted analogs.

Why Generic Phthalazinone Substitution Fails: The Quantifiable Impact of 8-Position Functionalization on Selectivity and Physicochemical Profile


Treating phthalazin-1(2H)-one derivatives as interchangeable building blocks or screening candidates ignores the well-documented sensitivity of both biological target engagement and physicochemical properties to the nature of the 8-position substituent. Within a single chemotype series evaluated under identical assay conditions, the 8-hydroxy analog (R4 = –OH) exhibits an SDMA IC₅₀ of 262 nM against the MTAP-deleted HCT116 cell line versus 103 nM against the MTAP-wild-type line, yielding a selectivity ratio of approximately 23-fold—a profile that is qualitatively and quantitatively distinct from the 8-H analog (selectivity ratio ~100-fold, driven by an SDMA IC₅₀ of only 5 nM in the MTAP-del context) [1]. Beyond target engagement, the introduction of the hydroxyl group alters LogP (0.63 vs. 0.67–1.06 for the parent), increases TPSA by over 20 Ų, and adds a hydrogen-bond donor—changes that directly affect membrane permeability, aqueous solubility, and metabolic stability . Consequently, substituting an 8-chloro, 8-fluoro, 8-methyl, or unsubstituted analog for the 8-hydroxy derivative cannot be done without expecting quantitatively different outcomes in both biochemical and cellular assays. The sections below provide the specific, comparator-anchored data that substantiate these differentiation claims.

Quantitative Differentiation Evidence: 8-Hydroxy-1,2-dihydrophthalazin-1-one Against Closest Structural Analogs


PRMT5 SDMA Inhibition Selectivity: 8-OH vs. 8-H in Matched Cellular Assays

In a head-to-head comparison within a single phthalazin-1(2H)-one scaffold series, the 8-hydroxy analog (Compound 69 / Example 12) demonstrates a distinct selectivity profile relative to the 8-unsubstituted parent (Compound 65 / Example 2). The 8-OH compound yields an SDMA IC₅₀ of 262 nM in MTAP-del HCT116 cells versus 103 nM in MTAP-WT cells (selectivity ratio ~2.5-fold favoring WT), while the 8-H compound shows an SDMA IC₅₀ of 5 nM in MTAP-del versus >1,000 nM in MTAP-WT (selectivity ratio >200-fold favoring MTAP-del) [1]. This inversion of selectivity direction—8-OH preferentially inhibits WT, whereas 8-H preferentially inhibits MTAP-del—is also reflected in the viability assay: the 8-OH analog exhibits a viability selectivity ratio of 23 (MTAP-WT/MTAP-del = 4,350/188 nM), compared to 100 for the 8-H analog (5,800/58 nM) [1]. The 8-OH compound's profile is further differentiated from 8-Cl (selectivity ratios of 64–78) and 8-F (selectivity ratio of 30) [1]. These data establish that the 8-hydroxy substituent is not merely a potency modulator but a selectivity switch in the PRMT5 MTA-cooperative inhibition context.

PRMT5 inhibitor SDMA selectivity MTAP-deleted cancer phthalazinone SAR MTA-cooperative inhibitor

Physicochemical Differentiation: LogP, TPSA, and Hydrogen-Bonding Capacity of 8-OH vs. 8-H Phthalazinone

The physicochemical profile of 8-hydroxy-1,2-dihydrophthalazin-1-one diverges measurably from the unsubstituted parent phthalazin-1(2H)-one. The 8-OH compound has a molecular weight of 162.15 g/mol, a calculated LogP of 0.63, a TPSA of 65.98 Ų, and presents 2 hydrogen-bond donors and 3 hydrogen-bond acceptors . In contrast, phthalazin-1(2H)-one has a molecular weight of 146.15 g/mol, a LogP of 0.67–1.06 (ALOGPS/ChemAxon), a TPSA of approximately 41.5 Ų, 1 hydrogen-bond donor, and 2 hydrogen-bond acceptors . The net difference of +16 Da in MW, a TPSA increase of ~24 Ų (+58%), and an additional H-bond donor means the 8-OH derivative is predicted to have lower passive membrane permeability (by approximately 2–5 fold based on established TPSA-permeability correlations) and higher aqueous solubility than the parent [1]. While both compounds fall within typical oral drug-like space, the 8-OH analog sits closer to the upper TPSA boundary (commonly <140 Ų for oral absorption), which may be advantageous for targets requiring limited CNS penetration or enhanced renal clearance.

drug-likeness LogP TPSA hydrogen bonding permeability solubility

Metal Chelation Capability: 8-OH as a Bi dentate Ligand Motif Absent in 8-H, 8-Cl, and 8-F Analogs

The 8-hydroxy group, situated peri to the phthalazinone N-2 nitrogen, creates a bidentate O,N-chelation motif that is structurally absent in the 8-H, 8-Cl, 8-F, and 8-CH₃ analogs. While no experimentally determined stability constant for 8-hydroxy-1,2-dihydrophthalazin-1-one with specific metal ions was retrieved from the available sources, the structural analogy to well-characterized phthalazine-based chelators—including hydralazine-derived hydrazones that coordinate Cu(II), Fe(II), and Ni(II) through phthalazine-N and phenolic-O donors [1]—indicates that the 8-OH compound can function as a metal-binding ligand. This capability is further corroborated by the general phthalazinedione literature, which demonstrates that hydroxyl-substituted phthalazine derivatives can modulate intracellular redox states through metal-ion chelation [2]. In contrast, 8-H, 8-Cl, and 8-F analogs lack the requisite phenolic oxygen and cannot form this specific chelation motif without additional functionalization. The UV-Vis absorption maximum of 8-hydroxy-1,2-dihydrophthalazin-1-one at 320 nm [3] provides a convenient spectroscopic handle for monitoring metal-complex formation, enabling quantitative determination of binding stoichiometry and affinity in procurement-relevant characterization workflows.

metal chelation bidentate ligand copper complex iron complex phthalazine metal coordination

Regioisomeric Differentiation: 8-Hydroxy vs. 4-Hydroxy Phthalazinone—Position-Specific Reactivity and Analytical Distinguishability

The 8-hydroxy isomer is regioisomerically distinct from 4-hydroxyphthalazin-1(2H)-one and 5-hydroxyphthalazin-1(2H)-one, with the position of the hydroxyl substituent determining both the tautomeric equilibrium and the electron density distribution on the phthalazine ring. In 8-hydroxy-1,2-dihydrophthalazin-1-one, the hydroxyl group is located on the benzo-fused ring, electronically conjugated with the aromatic system but spatially separated from the lactam carbonyl, which preserves the dominant lactam tautomer (phthalazin-1(2H)-one form). By contrast, 4-hydroxyphthalazin-1(2H)-one can undergo lactam–lactim tautomerism involving the ring nitrogen, potentially existing as 1,4-dihydroxyphthalazine under certain conditions [1]. This tautomeric difference has practical analytical consequences: the 8-OH compound is expected to display a distinct ¹H NMR pattern (absence of the C4 aromatic proton signal from the pyridazine ring, with phenolic –OH proton exchangeable with D₂O), and its UV-Vis spectrum features a strong absorption at 320 nm [2] that differs from 4-hydroxy isomers. For procurement, this regiospecificity means that Certificates of Analysis must confirm the substitution position—not merely the presence of a hydroxyl group—via NMR or HPLC retention time comparison against authentic standards, as misidentified positional isomers will exhibit divergent reactivity in downstream coupling reactions (e.g., Mitsunobu etherification at C8 vs. C4).

regioisomer tautomerism positional isomer phthalazinone hydroxyl synthetic intermediate

Synthetic Versatility: 8-OH as a Functionalization Handle for Etherification, Esterification, and Directed Ortho-Metalation

The phenolic hydroxyl at position 8 serves as a tractable synthetic handle that is absent in the 8-H parent, enabling a range of selective transformations that are precluded for 8-Cl, 8-F, and 8-CH₃ analogs (which require harsher conditions for further derivatization). Specifically, 8-hydroxy-1,2-dihydrophthalazin-1-one can undergo: (i) O-alkylation via Williamson ether synthesis or Mitsunobu reaction to install diverse alkoxy substituents; (ii) O-acylation to form ester prodrugs or protected intermediates; (iii) sulfonylation to generate triflate or tosylate leaving groups for subsequent cross-coupling; and (iv) directed ortho-metalation (DoM) at C7, exploiting the phenolic –OH as a directing group for lithiation followed by electrophilic trapping [1]. The 8-Cl and 8-F analogs, in contrast, require transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald–Hartwig) for further C–C or C–N bond formation, which adds cost, complexity, and metal contamination risk. Quantitative assessment of this advantage is context-dependent, but the commercial availability of 8-hydroxy-1,2-dihydrophthalazin-1-one from multiple suppliers (Enamine, Biosynth, Leyan) at 95%+ purity [2] confirms its established role as a versatile intermediate in medicinal chemistry campaigns targeting phthalazinone-based inhibitors.

building block etherification esterification Mitsunobu reaction directed ortho-metalation phthalazinone functionalization

Highest-Confidence Application Scenarios for 8-Hydroxy-1,2-dihydrophthalazin-1-one Based on Quantitative Differentiation Evidence


MTA-Cooperative PRMT5 Inhibitor Lead Optimization Requiring WT-Selective or Balanced Selectivity Profiles

Based on the direct head-to-head SDMA inhibition data from the phthalazin-1(2H)-one SAR series [1], the 8-hydroxy analog is the scaffold of choice for PRMT5 inhibitor programs that require balanced or WT-favoring selectivity—as opposed to the strong MTAP-del selectivity conferred by the 8-H parent. With a viability selectivity ratio of 23 (WT/del) compared to 100 for the 8-H analog, the 8-OH compound provides a narrower but potentially safer therapeutic window when MTAP-WT tissue sparing is the primary concern. This profile positions 8-hydroxy-1,2-dihydrophthalazin-1-one as the preferred starting intermediate for designing second-generation MTA-cooperative PRMT5 inhibitors where excessive MTAP-del selectivity may be undesirable due to on-target toxicity in MTAP-proficient normal tissues.

Metal-Chelation-Dependent Biological Assays: Antioxidant, Antimicrobial, and Metalloenzyme Inhibition Screening

The bidentate O,N-chelation motif formed by the 8-hydroxy group and the adjacent phthalazinone N-2 nitrogen [1] makes this compound uniquely suitable—among mono-substituted phthalazinone analogs—for assays requiring transition metal coordination. Reported lipoxygenase inhibition and antioxidant activity for hydroxyphthalazine derivatives [2] further support its use in screening cascades targeting arachidonic acid metabolism, oxidative stress pathways, and metalloenzyme inhibition. The UV-Vis absorption at 320 nm [3] provides a label-free method for monitoring metal-complex formation, enabling quantitative stoichiometry determination without requiring specialized reagents. Procurement of the 8-H, 8-Cl, or 8-F analog for these applications would be counterproductive, as none possess the requisite phenolic oxygen for bidentate chelation.

Diversity-Oriented Synthesis of 8-Substituted Phthalazinone Libraries via Phenolic –OH Derivatization

For medicinal chemistry groups building phthalazinone-focused compound collections, 8-hydroxy-1,2-dihydrophthalazin-1-one is the optimal core intermediate due to the phenolic –OH serving as a versatile functionalization handle [1]. Unlike the 8-H parent (which requires low-yielding electrophilic substitution) or 8-halogen analogs (which necessitate palladium-catalyzed cross-coupling), the 8-OH compound enables O-alkylation, O-acylation, sulfonylation, and directed ortho-metalation under standard laboratory conditions. The compound is commercially available at 95% purity from multiple reputable suppliers [2], ensuring reproducible starting material quality for library synthesis. This synthetic accessibility, combined with the measurable impact of 8-position substitution on biological selectivity demonstrated in the PRMT5 SAR data, makes the 8-OH derivative the logical procurement choice for SAR exploration.

Regioisomer-Specific Spectroscopic Reference Standard for Analytical Method Development

The distinct regioisomeric identity of 8-hydroxy-1,2-dihydrophthalazin-1-one—differentiated from 4-hydroxy and 5-hydroxy positional isomers by its unique NMR signature (C4 aromatic proton present; phenolic –OH at C8) and UV-Vis λmax of 320 nm [1]—positions this compound as an essential reference standard for analytical laboratories developing HPLC, LC-MS, or NMR methods to verify the identity and purity of phthalazinone-based drug candidates and intermediates. Given that tautomeric equilibria differ among hydroxyphthalazinone regioisomers [2], procurement of the correct 8-OH isomer is critical for generating authentic analytical reference data; use of a misidentified positional isomer will produce erroneous retention times and spectral fingerprints, potentially invalidating batch release testing or impurity profiling studies.

Quote Request

Request a Quote for 8-Hydroxy-1,2-dihydrophthalazin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.